Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a bromobenzoyl group attached to the piperidine ring, which is further esterified with a methyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromobenzoyl group serves as a versatile handle for further functionalization.
Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. The piperidine ring is a common scaffold in many bioactive molecules, and modifications at the bromobenzoyl group can lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, where its unique structural features impart desirable properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its bromobenzoyl and piperidine moieties. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Methyl 1-benzoylpiperidine-4-carboxylate: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate: The bromine atom is positioned differently, which can affect the compound’s properties.
Methyl 1-(3-chlorobenzoyl)piperidine-4-carboxylate:
Uniqueness: Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom at the 3-position of the benzoyl group. This specific substitution pattern can influence the compound’s chemical reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJVCZMZJHDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349994 |
Source
|
Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6600-14-2 |
Source
|
Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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